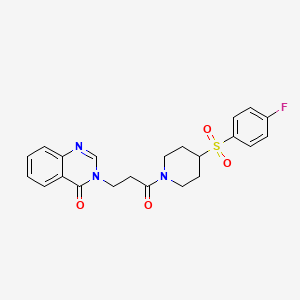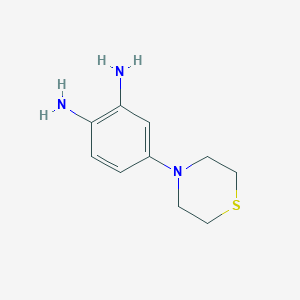
4-Thiomorpholin-4-ylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiomorpholin-4-ylbenzene-1,2-diamine, also known as TMB-1, is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.31 . It is being studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two amine groups and a thiomorpholine group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Wissenschaftliche Forschungsanwendungen
Luminescent Lanthanide Ion Complexes
A study by Ana de Bettencourt-Dias, Subha Viswanathan, and A. Rollett (2007) introduced a new complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate, demonstrating luminescent properties in both solid state and in solution. The complexes showed high quantum yields for red and green emission, indicating potential applications in luminescent materials and sensors Ana de Bettencourt-Dias, Subha Viswanathan, A. Rollett, 2007.
Antimicrobial Activity
D. Kardile and N. Kalyane (2010) focused on the synthesis and antimicrobial activity of 4–thiomorpholin–4ylbenzohydrazide derivatives. Their research aimed at developing new potent bioactive molecules with safer profiles and improved bioavailability. The synthesized compounds were evaluated for antimicrobial efficacy, showcasing the potential of thiomorpholine derivatives in developing new antimicrobial agents D. Kardile, N. Kalyane, 2010.
Medicinal Chemistry Building Blocks
The preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry was explored by Daniel P. Walker and D. J. Rogier (2013). Their research highlighted thiomorpholine and its 1,1-dioxide as important components in the development of analogs with interesting biological profiles, some of which have entered human clinical trials Daniel P. Walker, D. J. Rogier, 2013.
Luminescent Organic Light-emitting Diode (OLED) Application
A. Tsuboyama, Hironobu Iwawaki, and colleagues (2003) conducted phosphorescence studies on a series of facial homoleptic cyclometalated iridium(III) complexes, demonstrating high efficiency and pure-red emission suitable for OLED devices. This research opens pathways for the application of such complexes in the development of efficient and durable OLEDs A. Tsuboyama, Hironobu Iwawaki, et al., 2003.
Neurokinin-1 Receptor Antagonist Development
T. Harrison and collaborators (2001) synthesized 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a high affinity, orally active h-NK(1) receptor antagonist. This compound exhibited long central duration of action and significant solubility in water, indicating its potential in clinical applications for emesis and depression T. Harrison et al., 2001.
Eigenschaften
IUPAC Name |
4-thiomorpholin-4-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYSLDNVBQZSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)
![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)
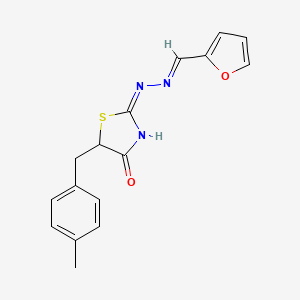
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)
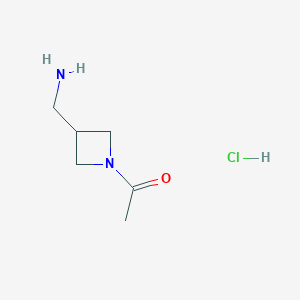
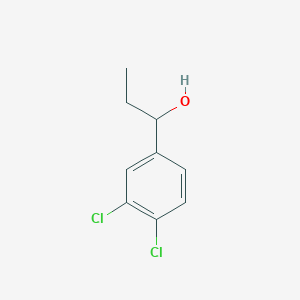
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
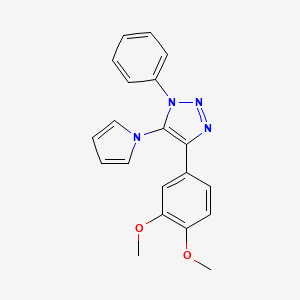
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)
